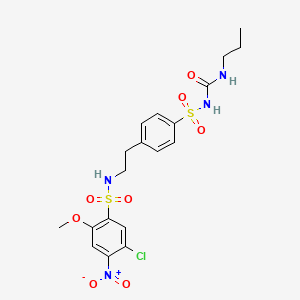
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is a complex organic compound with the molecular formula C28H16N4O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where isocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-isocyanatobenzyl)phenyl-1,3-diazetidine-2,4-dione: Similar in structure but differs in the substituent groups.
Methylenebis(4-isocyanatobenzene): Another isocyanate compound with different structural properties.
Propiedades
Número CAS |
85818-49-1 |
|---|---|
Fórmula molecular |
C28H16N4O4S2 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H |
Clave InChI |
WEVXVEIFBAMNOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



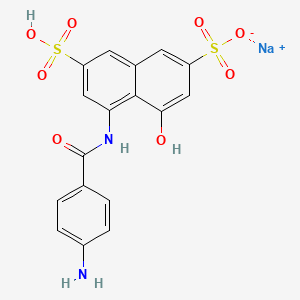
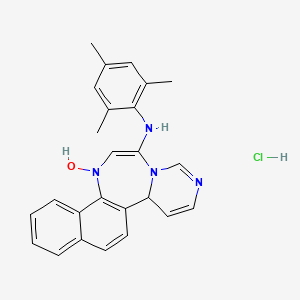
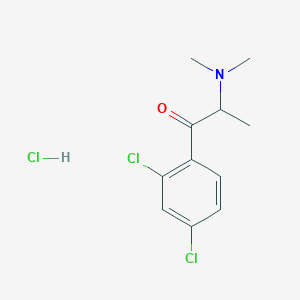

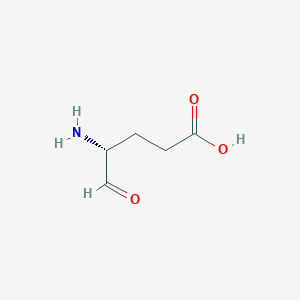
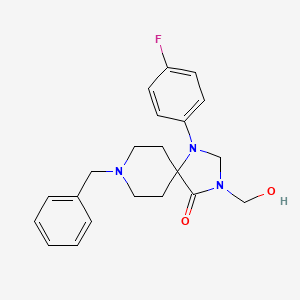
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
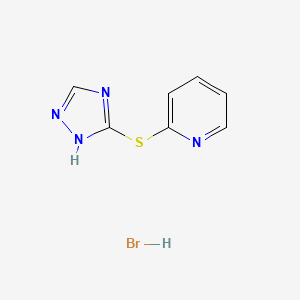
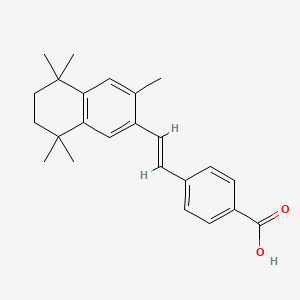
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
